Berbamine dihydrochloride

概要

説明

塩酸ベルバミンは、植物であるオオバナナンテン (Berberis amurensis) から抽出されるビスベンジルイソキノリンアルカロイドです。 抗ウイルス活性、抗がん活性、抗炎症活性など、さまざまな生物活性を持つため、大きな注目を集めています 。 この化合物は、さまざまな癌やウイルス感染症の治療における潜在的な治療用途、特にその可能性について広く研究されてきました .

2. 製法

合成経路と反応条件: 塩酸ベルバミンの合成は、通常、ナンテン属植物の根からベルバミンを抽出し、それを塩酸塩に変換することによって行われます。 抽出プロセスには、エタノールやメタノールなどの溶媒を用いてベルバミンを分離し、その後結晶化によって精製することが含まれます 。 塩酸ベルバミンへの変換は、ベルバミンを制御された条件下で塩酸と反応させることで実現します .

工業生産方法: 塩酸ベルバミンの工業生産には、植物源からの大規模抽出と、高純度と収率を確保するための化学合成が含まれます。 最終製品の品質と一貫性を監視するために、高性能薄層クロマトグラフィー (HPTLC) などの技術が採用されています .

3. 化学反応解析

反応の種類: 塩酸ベルバミンは、次のようなさまざまな化学反応を起こします。

一般的な試薬と条件: これらの反応で使用される一般的な試薬には、過マンガン酸カリウムなどの酸化剤、水素化ホウ素ナトリウムなどの還元剤、置換反応を促進するためのさまざまな触媒が含まれます .

形成される主な生成物: これらの反応から形成される主な生成物には、さまざまなベルバミン誘導体があり、それぞれに独自の生物活性と潜在的な治療用途があります .

4. 科学研究の用途

塩酸ベルバミンは、次のような科学研究の用途について広く研究されてきました。

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of berbamine hydrochloride typically involves the extraction of berbamine from the roots of Berberis species, followed by its conversion to the hydrochloride salt. The extraction process includes the use of solvents such as ethanol or methanol to isolate berbamine, which is then purified through crystallization . The conversion to berbamine hydrochloride is achieved by reacting berbamine with hydrochloric acid under controlled conditions .

Industrial Production Methods: Industrial production of berbamine hydrochloride involves large-scale extraction from plant sources, followed by chemical synthesis to ensure high purity and yield. Techniques such as high-performance thin-layer chromatography (HPTLC) are employed to monitor the quality and consistency of the final product .

化学反応の分析

Types of Reactions: Berbamine hydrochloride undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form different derivatives with potential biological activities.

Reduction: Reduction reactions can modify its structure, potentially altering its pharmacological properties.

Substitution: Substitution reactions can introduce new functional groups, enhancing its therapeutic potential.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions .

Major Products Formed: The major products formed from these reactions include various berbamine derivatives, each with unique biological activities and potential therapeutic applications .

科学的研究の応用

Antiviral Activity

Recent studies have highlighted the potential of berbamine dihydrochloride as a broad-spectrum antiviral agent. Research indicates that it exhibits antiviral properties against several viruses, including:

- African Swine Fever Virus (ASFV) : this compound has been identified as a novel candidate for combating ASFV, showing efficacy in inhibiting viral entry and replication .

- Bovine Viral Diarrhea Virus (BVDV) : The compound has demonstrated significant inhibitory effects on BVDV, suggesting its potential use in veterinary medicine .

- Severe Acute Respiratory Syndrome Coronavirus 2 (SARS-CoV-2) : this compound effectively blocks the membrane fusion mediated by the spike protein of SARS-CoV-2, indicating its promise as a therapeutic option during pandemics .

Otoprotection

This compound has shown considerable promise in protecting against aminoglycoside-induced ototoxicity. Studies utilizing zebrafish models have demonstrated that:

- Protection Mechanism : The compound protects hair cells from damage caused by aminoglycosides such as neomycin and gentamicin. It functions primarily by blocking the uptake of these drugs into hair cells, which is critical for preventing cell death .

- Analog Development : Research has led to the synthesis of various berbamine analogs that enhance protective effects against ototoxicity. These analogs exhibit multimodal mechanisms of action, potentially improving their therapeutic efficacy .

Neuroprotective Effects

The neuroprotective properties of this compound have been explored extensively, particularly in relation to Alzheimer’s disease:

- Cognitive Improvement : In animal models of Alzheimer’s disease, this compound administration significantly improved learning and memory abilities. This was assessed using the Morris water maze test .

- Mechanisms of Action : The compound has been shown to inhibit calpain expression and regulate intracellular calcium levels, which are crucial for neuronal health. Additionally, it reduces amyloid-beta deposition and neurofibrillary tangles in brain tissues .

Anti-Cancer Properties

This compound has been investigated for its anti-cancer effects:

- Tumor Invasion Inhibition : Studies indicate that berbamine can inhibit tumor cell invasion through its anti-inflammatory properties. This makes it a candidate for further research in cancer therapeutics .

- Immune System Modulation : The compound has been reported to enhance CAR-T cell efficacy by modulating cellular metabolism, thereby improving anti-tumor responses in experimental settings .

Summary Table of Applications

| Application Area | Key Findings |

|---|---|

| Antiviral Activity | Effective against ASFV, BVDV, and SARS-CoV-2; inhibits viral entry and replication. |

| Otoprotection | Protects hair cells from aminoglycoside-induced damage; analogs show enhanced protective effects. |

| Neuroprotection | Improves cognitive function in Alzheimer’s models; reduces amyloid-beta deposition and calpain expression. |

| Anti-Cancer Properties | Inhibits tumor invasion; enhances CAR-T cell efficacy. |

作用機序

塩酸ベルバミンの作用機序には、複数の分子標的と経路が含まれます。

抗がん活性: Nox2 を活性化することでリソソームの酸性化を阻害し、ROS-MAPK 経路を介して化学療法誘発性アポトーシスを強化します.

抗ウイルス活性: 塩酸ベルバミンは、ウイルススパイクタンパク質媒介性の膜融合を阻害することにより、ウイルスが宿主細胞に侵入することを阻害します.

6. 類似の化合物との比較

塩酸ベルバミンは、その強力な生物活性と多様な治療用途のために、ビスベンジルイソキノリンアルカロイドの中で独特です。類似の化合物には、次のようなものがあります。

- リエニン

- イソリエニン

- テトランドリン

- ファンチノリン

- セファランチン

類似化合物との比較

Berbamine hydrochloride is unique among bis-benzylisoquinoline alkaloids due to its potent biological activities and diverse therapeutic applications. Similar compounds include:

- Liensinine

- Isoliensinine

- Tetrandrine

- Fangchinoline

- Cepharanthine

These compounds share structural similarities with berbamine hydrochloride but differ in their specific biological activities and therapeutic potentials .

生物活性

Berbamine dihydrochloride, a bis-benzylisoquinoline alkaloid derived from the Berberis species, has garnered attention for its diverse biological activities, particularly in antiviral and anticancer applications. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity.

Antiviral Activity

1. Inhibition of SARS-CoV-2

Recent studies have demonstrated that this compound effectively inhibits the infection of SARS-CoV-2 in various cell lines, including Vero E6 and Caco2 cells. The compound acts primarily by blocking the viral entry into host cells and preventing spike (S) protein-mediated cell-cell fusion. Molecular docking analyses suggest that berbamine binds to the post-fusion core of the S2 subunit of the virus, indicating its potential as a therapeutic agent against COVID-19 .

2. Antiviral Effects Against African Swine Fever Virus (ASFV)

this compound has also shown significant antiviral activity against ASFV. In porcine alveolar macrophages (PAMs), it inhibited ASFV infection in a dose-dependent manner, with an effective concentration (EC50) of approximately 27.89 μM. The compound demonstrated limited cytotoxicity at therapeutic doses and effectively reduced viral replication and protein expression associated with ASFV .

3. Other Viral Infections

In addition to its effects on SARS-CoV-2 and ASFV, this compound has been reported to inhibit bovine viral diarrhea virus (BVDV) by interfering with viral attachment and release stages, further highlighting its broad-spectrum antiviral potential .

Anticancer Activity

1. Mechanisms of Action

this compound exhibits significant anticancer properties by inducing apoptosis and inhibiting cell proliferation in various cancer types, including colorectal cancer and multiple myeloma. It has been shown to suppress the progression of colorectal cancer via the RTKs/Akt signaling pathway, leading to increased apoptosis and reduced cell migration and invasion .

2. Specific Cancer Types

- Colorectal Cancer: this compound induces apoptosis through p53-dependent pathways, demonstrating its potential as a therapeutic agent in colorectal malignancies.

- Multiple Myeloma: The compound has been identified as an inhibitor of NF-κB, which is crucial for myeloma cell survival, suggesting that it could be beneficial in treating this type of cancer .

Summary of Biological Activities

| Activity Type | Target | Mechanism | Effective Concentration (EC50) |

|---|---|---|---|

| Antiviral | SARS-CoV-2 | Inhibits viral entry and S-mediated fusion | 10 μM |

| Antiviral | ASFV | Blocks early infection stages | 27.89 μM |

| Antiviral | BVDV | Inhibits viral attachment and release | Not specified |

| Anticancer | Colorectal Cancer | Induces apoptosis via p53 pathway | Not specified |

| Anticancer | Multiple Myeloma | Inhibits NF-κB signaling | Not specified |

Case Studies

-

SARS-CoV-2 Infection Study

A study evaluating the effects of this compound on SARS-CoV-2 showed a significant reduction in viral load in treated cells compared to controls, supporting its potential as an antiviral agent against COVID-19 . -

Colorectal Cancer Progression

Research indicated that treatment with this compound led to decreased tumor growth in vivo models of colorectal cancer, highlighting its efficacy in cancer therapy .

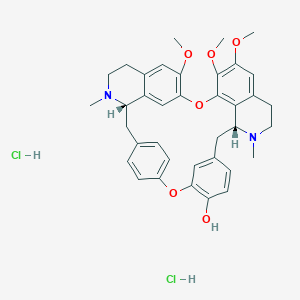

特性

IUPAC Name |

(1S,14R)-20,21,25-trimethoxy-15,30-dimethyl-7,23-dioxa-15,30-diazaheptacyclo[22.6.2.23,6.18,12.114,18.027,31.022,33]hexatriaconta-3(36),4,6(35),8,10,12(34),18,20,22(33),24,26,31-dodecaen-9-ol;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C37H40N2O6.ClH/c1-38-14-12-24-19-32(41-3)33-21-27(24)28(38)16-22-6-9-26(10-7-22)44-31-18-23(8-11-30(31)40)17-29-35-25(13-15-39(29)2)20-34(42-4)36(43-5)37(35)45-33;/h6-11,18-21,28-29,40H,12-17H2,1-5H3;1H/t28-,29+;/m0./s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFPGJACKHKXGBH-QBYKQQEBSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC2=CC(=C3C=C2C1CC4=CC=C(C=C4)OC5=C(C=CC(=C5)CC6C7=C(O3)C(=C(C=C7CCN6C)OC)OC)O)OC.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1CCC2=CC(=C3C=C2[C@@H]1CC4=CC=C(C=C4)OC5=C(C=CC(=C5)C[C@@H]6C7=C(O3)C(=C(C=C7CCN6C)OC)OC)O)OC.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C37H41ClN2O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

645.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6078-17-7, 69475-26-9 | |

| Record name | 16H-1,24:6,9-Dietheno-11,15-metheno-2H-pyrido[2′,3′:17,18][1,11]dioxacycloeicosino[2,3,4-ij]isoquinolin-12-ol, 3,4,4a,5,16a,17,18,19-octahydro-21,22,26-trimethoxy-4,17-dimethyl-, hydrochloride (1:2), (4aS,16aR)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6078-17-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Berbamine monohydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069475269 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Berbamine dihydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BERBAMINE MONOHYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2FAW2F3Q2Z | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the mechanism of action of Berbamine dihydrochloride against SARS-CoV-2?

A1: this compound acts as an autophagy blocker, interfering with the virus's ability to hijack the host cell's autophagy machinery for its replication and spread. [] Specifically, it acts via a BNIP3-dependent autophagy blockade, preventing the virus from entering human intestinal epithelial cells. [] This mechanism is particularly relevant for new variants like Omicron BA.5, which show an increased preference for endocytic entry routes. []

Q2: Beyond its antiviral activity, what other therapeutic potential has this compound demonstrated?

A2: Research indicates this compound can suppress the progression of colorectal cancer. [] Additionally, studies have identified it as a potential anti-adipogenic agent. []

Q3: How effective is this compound against different SARS-CoV-2 variants?

A3: Studies demonstrate that this compound exhibits potent antiviral activity against SARS-CoV-2, including Omicron subvariants BA.2 and BA.5, at nanomolar concentrations. [] This pan-antiviral activity highlights its potential as a broad-spectrum therapeutic option.

Q4: What is the significance of this compound's impact on intestinal barrier function in the context of COVID-19?

A4: SARS-CoV-2 infection can damage the intestinal barrier, leading to complications. This compound, by blocking autophagy, limits this virus-induced damage and helps maintain intestinal barrier function. [] This protective effect is crucial for mitigating the gastrointestinal symptoms and potential long-term consequences of COVID-19.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。